N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-thiophen-2-ylpropanamide
Description
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-thiophen-2-ylpropanamide is a compound featuring a blend of heterocyclic elements, making it a subject of interest for various scientific fields. This compound incorporates a pyridine ring, an oxane ring, and a thiophene ring, combining properties from each to yield unique chemical behaviors and applications.
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-thiophen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12(15-5-3-11-22-15)17(20)19-14-4-2-10-21-16(14)13-6-8-18-9-7-13/h3,5-9,11-12,14,16H,2,4,10H2,1H3,(H,19,20)/t12?,14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSPOBGYCCQYKE-OTZYVQGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)NC2CCCOC2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CS1)C(=O)N[C@H]2CCCO[C@@H]2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-thiophen-2-ylpropanamide typically involves several key steps:
Formation of the oxane ring: : Starting from a suitable pyridine derivative, the oxane ring can be formed through a multi-step reaction involving epoxidation and subsequent ring-opening.
Coupling with thiophene: : The thiophene ring is then introduced via a coupling reaction, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production would likely scale up these steps, with optimization for yield and cost-efficiency. Continuous flow processes and advanced catalytic systems might be employed to streamline synthesis and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : Both the pyridine and thiophene rings can be reduced under appropriate conditions, although such reductions require careful control to avoid over-reduction.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Catalysts like palladium on carbon (Pd/C) or Raney nickel can be used.
Substitution: : Halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Major products of these reactions include sulfoxides, sulfones, and various substituted derivatives, each potentially offering unique properties for further study.
Scientific Research Applications
Chemistry
Synthesis of New Compounds:
Biology and Medicine
Drug Development: : N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-thiophen-2-ylpropanamide might be explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Biological Studies: : The compound's interactions with biological targets can provide insights into new biochemical pathways and mechanisms.
Industry
Material Science: : Incorporation into polymers or other materials to confer specific chemical or physical properties, such as enhanced stability or conductivity.
Mechanism of Action
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. For instance, the pyridine ring might facilitate binding to certain proteins, while the thiophene ring could contribute to electron transport or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-furanylpropanamide: : This compound features a furan ring instead of thiophene, leading to different electronic properties and reactivities.
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-benzylpropanamide: : Replacing the thiophene with a benzene ring results in altered hydrophobic interactions and possibly different biological activities.
Uniqueness
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-thiophen-2-ylpropanamide stands out due to its combination of three distinct heterocyclic rings, offering a unique set of properties. This structural complexity allows for versatile chemical reactivity and the potential for diverse applications across multiple scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
